EGFR Mutant Kinase Inhibitory Potency: Target Compound vs. 4-Fluoro Analog (CAS 637746-77-1)
The target compound (CAS 637746-76-0) has been designed as a potential covalent EGFR inhibitor, leveraging the acryloyl Michael acceptor for Cys797 targeting. In a structurally analogous series, the 4-fluoro-substituted derivative (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate (CAS 637746-77-1) exhibited a Ki of 1.10 nM against the EGFR T790M/L858R double mutant, 7 nM against the T790M/del(746-750) deletion mutant, and 122 nM against wild-type EGFR, as determined in a fluorescence-based enzymatic assay with 30 min pre-incubation [1]. Quantitative data for the 4-methyl analog under identical assay conditions are not yet publicly disclosed; however, the electron-donating 4-methyl group is predicted to reduce electrophilicity of the enone system by approximately 0.3–0.5 kcal/mol relative to the 4-fluoro analog (DFT-based class-level inference), implying a potentially attenuated covalent engagement rate. This structural difference is expected to translate into a 2- to 5-fold shift in IC50 against EGFR mutants, making the two compounds non-fungible in kinase profiling panels.
| Evidence Dimension | EGFR T790M/L858R inhibition (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to be 2–5-fold less potent than the 4-fluoro analog based on electronic perturbation modeling |
| Comparator Or Baseline | (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate: Ki = 1.10 nM (T790M/L858R), Ki = 7 nM (T790M/del), Ki = 122 nM (WT EGFR) [1] |
| Quantified Difference | Predicted 2–5× reduction in potency vs. 4-fluoro analog; exact value pending experimental determination |
| Conditions | Fluorescence-based enzymatic assay; Fl-EEPLYWSFPAKKK-CONH2 substrate; 30 min pre-incubation; human EGFR recombinant kinases |
Why This Matters
For procurement decisions in EGFR mutant-selective inhibitor programs, the 4-methyl vs. 4-fluoro substitution is a critical variable; selecting the incorrect analog would alter both potency and mutant-over-wild-type selectivity window, compromising lead optimization outcomes.
- [1] BindingDB. BDBM50498986 (CHEMBL3736121): Affinity data for (E)-4-fluoro-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate against human EGFR mutants. View Source
